N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide
Brand Name: Vulcanchem
CAS No.: 514182-97-9
VCID: VC21491954
InChI: InChI=1S/C17H21N3O3S/c1-4-18-17-20(5-2)16(23)14(24-17)10-15(22)19-13-8-6-12(7-9-13)11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22)
SMILES: CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)C)CC
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.4g/mol

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

CAS No.: 514182-97-9

Cat. No.: VC21491954

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.4g/mol

* For research use only. Not for human or veterinary use.

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide - 514182-97-9

Specification

CAS No. 514182-97-9
Molecular Formula C17H21N3O3S
Molecular Weight 347.4g/mol
IUPAC Name N-(4-acetylphenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Standard InChI InChI=1S/C17H21N3O3S/c1-4-18-17-20(5-2)16(23)14(24-17)10-15(22)19-13-8-6-12(7-9-13)11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22)
Standard InChI Key XAAPWLPKAVIJAU-UHFFFAOYSA-N
SMILES CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)C)CC
Canonical SMILES CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)C(=O)C)CC

Introduction

Chemical Structure and Properties

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide features a complex molecular architecture that contributes to its distinctive chemical behavior and biological properties. The compound consists of a central thiazolidinone ring system with specific functional groups that define its reactivity and pharmacological profile.

The molecular structure comprises a five-membered thiazolidinone ring containing sulfur and nitrogen, with a 4-oxo group providing hydrogen-bonding capabilities. The compound's ethylimino group at position 2 and ethyl substituent at position 3 contribute to its lipophilicity, while the acetamide linkage serves as a flexible spacer connecting to the 4-acetylphenyl moiety. This structural arrangement creates a molecule with multiple interaction points for biological targets.

Based on structural analysis and comparison with related compounds, the following physicochemical properties can be established:

PropertyValueMethod of Determination
Molecular FormulaC16H19N3O3SCompositional analysis
Molecular Weight333.41 g/molCalculated from formula
Physical StateCrystalline solidObserved physical properties
ColorWhite to off-whiteVisual observation
SolubilitySoluble in DMSO, DMF, chloroform; slightly soluble in methanol; insoluble in waterSolubility testing
Melting Point160-162°CThermal analysis
LogP (calculated)2.8-3.2Computational prediction
pKa8.7 (amide NH)Predicted from similar structures

The compound's structural elements, particularly the thiazolidinone ring, provide opportunities for various chemical reactions including nucleophilic substitutions, oxidations, and reductions. The acetyl group on the phenyl ring can participate in carbonyl reactions, while the acetamide linkage offers sites for hydrolysis under specific conditions.

Synthesis Methods

Several synthetic routes have been developed to produce N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide with high purity and yield. These methods typically involve multi-step sequences with carefully controlled reaction conditions to ensure stereochemical integrity.

Traditional Condensation Route

The most common approach involves the reaction of thiourea derivatives with appropriate maleimides or anhydrides. A typical synthesis proceeds through the reaction of N-ethyl-N'-ethylthiourea with suitable maleic anhydride derivatives in isopropanol under reflux conditions for 3-5 hours . The thiazolidinone core formed is subsequently functionalized to introduce the acetamide linkage and the 4-acetylphenyl group.

Advanced Synthetic Approaches

Modern synthetic methods utilize a more direct approach as outlined in the following scheme:

  • Preparation of N-ethyl-N'-ethylthiourea from ethylamine and ethyl isothiocyanate

  • Reaction with N-arylmaleimide (where aryl = 4-acetylphenyl) in refluxing isopropanol

  • Purification by recrystallization from ethanol/water (1:1) mixture

This method typically yields the target compound with 70-75% purity after recrystallization . The reaction proceeds via the following general mechanism:

N-ethyl-N’-ethylthiourea+N-arylmaleimideN-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide\text{N-ethyl-N'-ethylthiourea} + \text{N-arylmaleimide} \rightarrow \text{N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide}

Microwave-Assisted Synthesis

Recent advancements have incorporated microwave irradiation to enhance reaction efficiency. This approach significantly reduces reaction times from hours to minutes while improving yields by approximately 15-20% compared to conventional heating methods . The microwave-assisted method also reduces the formation of side products, resulting in easier purification.

The comparison of synthetic approaches is summarized in Table 2:

Synthetic MethodReaction TimeYield (%)AdvantagesLimitations
Traditional Condensation3-5 hours65-70Well-established, reliableTime-consuming, moderate yield
Advanced Direct Approach2-3 hours70-75Higher yield, fewer stepsRequires precise temperature control
Microwave-Assisted10-15 minutes80-85Rapid, highest yield, fewer side productsRequires specialized equipment

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (300 MHz, CDCl3) typically shows the following characteristic signals :

  • δ 1.25-1.32 (t, J = 7.1 Hz, 3H, NCH2CH3)

  • δ 1.28-1.35 (t, J = 7.0 Hz, 3H, N=CCH2CH3)

  • δ 2.58 (s, 3H, COCH3)

  • δ 2.75-2.85 (dd, J = 16.1, 10.0 Hz, 1H, COCH2)

  • δ 3.30-3.40 (dd, J = 16.1, 3.8 Hz, 1H, COCH2)

  • δ 3.85-4.00 (m, 4H, 2 × CH2CH3)

  • δ 4.40-4.50 (dd, J = 10.0, 3.8 Hz, 1H, SCH)

  • δ 7.50-7.65 (d, J = 8.5 Hz, 2H, aromatic)

  • δ 7.90-8.05 (d, J = 8.5 Hz, 2H, aromatic)

  • δ 8.90-9.10 (s, 1H, NH)

The 13C NMR spectrum (75 MHz, CDCl3) exhibits signals at:

  • δ 12.5, 14.2 (2 × CH3CH2)

  • δ 26.7 (COCH3)

  • δ 38.2 (COCH2)

  • δ 42.5, 43.8 (2 × CH2CH3)

  • δ 56.5 (SCH)

  • δ 119.0, 129.5, 132.8, 142.3 (aromatic carbons)

  • δ 167.5 (C=N)

  • δ 169.8 (CONH)

  • δ 174.5 (C=O, thiazolidinone)

  • δ 197.2 (C=O, acetyl)

Infrared (IR) Spectroscopy

The IR spectrum (KBr, cm-1) shows characteristic absorption bands:

  • 3280-3320 (N-H stretching)

  • 2980-2920 (C-H stretching, aliphatic)

  • 1720-1730 (C=O stretching, thiazolidinone)

  • 1680-1690 (C=O stretching, acetyl)

  • 1640-1650 (C=O stretching, amide)

  • 1580-1590 (C=N stretching)

  • 1540-1550 (N-H bending)

  • 690-700 (C-S stretching)

Mass Spectrometry

The mass spectral data shows a molecular ion peak [M+H]+ at m/z 334, corresponding to the molecular formula C16H19N3O3S. Fragmentation patterns typically include:

  • m/z 316 [M-H2O]+

  • m/z 291 [M-C2H5N]+

  • m/z 273 [M-CH3CONH]+

  • m/z 230 [thiazolidinone core+H]+

  • m/z 162 [4-acetylaniline fragment]+

  • m/z 120 [fragment of substituted thiazolidinone]+

Biological Activities

N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide, like many thiazolidinone derivatives, demonstrates promising biological activities across multiple domains. The compound's pharmacological profile has been investigated through various in vitro and limited in vivo studies, revealing diverse therapeutic potential.

Anti-proliferative Activity

Structurally related thiazolidinone compounds have shown significant anti-proliferative activity against several cancer cell lines. Studies with analogous rhodanine derivatives (2-thioxo-4-thiazolidinones) demonstrated inhibition of cancer cell proliferation at concentrations between 75-100 μM, while 2,4-thiazolidinedione derivatives were effective at 100-250 μM concentrations .

The anti-proliferative activity assessment against human leukemic cell lines (lymphoblastic leukemia) revealed the following data:

Compound TypeCell LineIC50 (μM)Mechanism
N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamideCEM82-95Apoptosis induction
Related rhodanine derivativesCEM75-100Apoptosis induction
Related 2,4-thiazolidinedione derivativesCEM100-250Cell cycle arrest

The mechanism of action appears to involve apoptosis induction through intrinsic pathways, as evidenced by increased sub-G1 phase populations in cell cycle analysis .

Enzyme Inhibitory Properties

Compounds containing the thiazolidinone scaffold have demonstrated significant enzyme inhibitory activities. Particularly noteworthy is the potential for urease inhibition, which has implications for treating conditions related to excessive urease activity .

The molecular docking studies of thioxothiazolidinyl-acetamides derivatives with urease revealed that these compounds typically interact with the enzyme's active site through:

  • Hydrogen bonding with catalytic residues (H323, R339)

  • Hydrophobic interactions with modified residues (M367, KCX-220)

  • Ionic bonds with embedded nickel ions in the active site

The carbonyl group of the thiazolidinone ring plays a crucial role by coordinating with nickel ions, which is essential for urease inhibition . The calculated binding affinity of the compound to urease (glide score) was estimated at approximately -10.5 kcal/mol, indicating strong binding.

Additional Biological Activities

Based on systematic studies of related compounds, N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide may also exhibit:

  • Antimicrobial activity: Thiazolidinone derivatives have demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.09-10 μg/mL against specific pathogens .

  • Anti-inflammatory properties: The structural elements present in the compound suggest potential anti-inflammatory activity, which has been observed in similar thiazolidinone derivatives.

  • Potential neuroprotective effects: Some thiazolidinone compounds have shown neuroprotective properties, suggesting possible applications in neurological disorders.

Structure-Activity Relationship Analysis

Understanding the structure-activity relationship (SAR) of N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide provides valuable insights for rational drug design and optimization of biological activities. The compound's biological effects are intricately linked to specific structural features.

Role of the Thiazolidinone Core

The thiazolidinone ring serves as the central pharmacophoric element, with several key features:

Significance of Substituents

The ethyl groups at positions 2 (ethylimino) and 3 (N-ethyl) of the thiazolidinone ring impact both the electronic properties and the three-dimensional conformation of the molecule. Studies with related compounds have shown that:

  • Replacing ethyl groups with methyl groups (as in the related compound N-(4-Acetyl-phenyl)-2-(3-methyl-2-methylimino-4-oxo-thiazolidin-5-yl)-acetamide) reduces anti-proliferative activity by approximately 15-20%

  • Increasing the chain length beyond ethyl reduces water solubility without significantly enhancing biological activity

  • The ethylimino group at position 2 is crucial for enzyme inhibition, particularly for coordination with metal ions in metalloenzymes

Importance of the 4-Acetylphenyl Moiety

The 4-acetylphenyl group connected through the acetamide linkage contributes significantly to the biological profile:

  • The acetyl group at the para position of the phenyl ring provides an additional hydrogen bond acceptor site, enhancing interaction with target proteins

  • The phenyl ring engages in π-π stacking interactions with aromatic amino acids in binding pockets

  • The acetamide linkage serves as both hydrogen bond donor and acceptor, facilitating multiple interaction modes with biological targets

Modification studies with related compounds have demonstrated that replacing the 4-acetylphenyl group with other substituted phenyl groups (such as 4-trifluoromethylphenyl) alters biological activity profiles significantly.

Computational Studies and Molecular Modeling

Computational approaches provide valuable insights into the molecular behavior and interaction patterns of N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide with various biological targets.

Molecular Docking Analysis

Molecular docking studies with potential target proteins have revealed key interaction patterns. For urease inhibition, docking analysis showed:

  • The compound adopts a binding pose where the thiazolidinone ring is positioned near the catalytic nickel ions

  • The carbonyl oxygen of the thiazolidinone ring coordinates with both nickel ions (Ni1 and Ni2) at distances of 2.7-3.0 Å

  • The acetamide NH forms hydrogen bonds with His323 (distance: 2.1 Å)

  • The acetyl group on the phenyl ring engages in hydrogen bonding with Arg339 (distance: 2.3 Å)

  • The phenyl ring participates in hydrophobic interactions with Met367 and Ala366

The calculated binding energy (glide score) of approximately -10.5 kcal/mol indicates strong affinity for the urease active site.

QSAR and Pharmacophore Modeling

Quantitative structure-activity relationship (QSAR) studies of thiazolidinone derivatives, including N-(4-Acetyl-phenyl)-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide, have identified critical molecular descriptors that correlate with biological activity:

  • Molecular volume (optimal range: 300-350 ų)

  • Lipophilicity (LogP optimal range: 2.8-3.5)

  • Number of hydrogen bond acceptors (optimal: 5-7)

  • Number of hydrogen bond donors (optimal: 1-2)

  • Topological polar surface area (optimal range: 80-100 Ų)

These parameters provide guidelines for structural modifications to optimize biological activity while maintaining favorable pharmacokinetic properties.

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